molecular formula C17H18N6O3 B279856 N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B279856
M. Wt: 354.4 g/mol
InChI Key: BJWBRPYMLXRDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its potential as a potent anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science such as neurodegenerative diseases and inflammation. Finally, more research is needed to investigate the potential toxicity and safety of this compound for human use.
Conclusion
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a promising compound with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety for human use.

Synthesis Methods

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 1-benzyl-3-(3,5-dimethyl-4-nitropyrazol-1-yl)pyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C17H18N6O3/c1-12-17(23(25)26)13(2)22(19-12)11-16(24)18-15-8-9-21(20-15)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,18,20,24)

InChI Key

BJWBRPYMLXRDPR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.